molecular formula C15H18N8O B12263324 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12263324
M. Wt: 326.36 g/mol
InChI Key: SBXBASIVCLRZJP-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various biological activities.

Preparation Methods

The synthesis of 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the mixture at 80°C for 12 hours in the presence of a sand bath .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include the inhibition of signal transduction processes that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N8O

Molecular Weight

326.36 g/mol

IUPAC Name

7-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H18N8O/c1-11-9-13(23-15(19-11)17-10-18-23)21-5-7-22(8-6-21)14-16-4-3-12(20-14)24-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SBXBASIVCLRZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=CC(=N4)OC

Origin of Product

United States

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